1-butyl-2-[(E)-[(3-methylphenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile
Description
1-Butyl-2-[(E)-[(3-methylphenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile is a pyrrole-based heterocyclic compound featuring a butyl chain at the 1-position, diphenyl substituents at the 4- and 5-positions, and an imino group conjugated to a 3-methylphenyl moiety at the 2-position. Its synthesis likely follows methodologies analogous to related pyrrole derivatives, such as reactions involving imino intermediates and ketones in basic media .
Properties
IUPAC Name |
1-butyl-2-[(E)-(3-methylphenyl)methylideneamino]-4,5-diphenylpyrrole-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N3/c1-3-4-18-32-28(25-16-9-6-10-17-25)27(24-14-7-5-8-15-24)26(20-30)29(32)31-21-23-13-11-12-22(2)19-23/h5-17,19,21H,3-4,18H2,1-2H3/b31-21+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNKQHXWONOCMTP-NJZRLIGZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=C(C(=C1N=CC2=CC=CC(=C2)C)C#N)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN1C(=C(C(=C1/N=C/C2=CC=CC(=C2)C)C#N)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-butyl-2-[(E)-[(3-methylphenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Chemical Structure
The compound can be represented by the following chemical structure:
Antimicrobial Activity
Recent studies have indicated that derivatives of pyrrole compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often fall within the range of 50 to 200 μg/mL, suggesting moderate antimicrobial efficacy .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Pyrrole Derivative A | Staphylococcus aureus | 100 |
| Pyrrole Derivative B | Escherichia coli | 150 |
Anticancer Activity
The anticancer potential of pyrrole derivatives has been widely studied. Compounds structurally related to this compound have demonstrated cytotoxic effects against various cancer cell lines. For example, a study reported an IC50 value of 25 µM for a similar pyrrole compound against breast cancer cells (MCF-7) . The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 25 | Apoptosis induction |
| HeLa (Cervical Cancer) | 30 | Cell cycle arrest |
Anti-inflammatory Activity
Inflammation plays a critical role in various diseases, and compounds with anti-inflammatory properties are highly sought after. Studies have shown that pyrrole derivatives can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. In vitro studies revealed that these compounds can reduce the secretion of these cytokines by up to 60% at concentrations of 10 µM .
Case Studies
- Study on Antimicrobial Effects : A recent study evaluated the antimicrobial effects of several pyrrole derivatives, including the target compound. The results indicated that modifications in the side chains significantly affected their activity against gram-positive and gram-negative bacteria.
- Anticancer Research : Another case study investigated the effects of a related pyrrole compound on lung cancer cells. The results indicated significant cell death at concentrations as low as 15 µM, with further mechanistic studies revealing mitochondrial dysfunction as a primary pathway leading to apoptosis.
Scientific Research Applications
Pharmacological Applications
1-butyl-2-[(E)-[(3-methylphenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile exhibits promising pharmacological properties:
Anticancer Activity
Recent studies have indicated that this compound possesses cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that it inhibits cell proliferation in breast cancer cells through apoptosis induction. The mechanism involves the modulation of apoptotic pathways and the downregulation of anti-apoptotic proteins .
Antimicrobial Properties
The compound has shown antimicrobial activity against both Gram-positive and Gram-negative bacteria. A notable case study involved testing against Staphylococcus aureus and Escherichia coli, where it exhibited significant inhibition zones in agar diffusion assays .
Anti-inflammatory Effects
In vitro studies suggest that this compound can reduce pro-inflammatory cytokine production in macrophages, indicating potential as an anti-inflammatory agent. The inhibition of NF-kB signaling pathways was identified as a key mechanism underlying its effects .
Material Science Applications
Beyond pharmacology, this compound has applications in material sciences:
Organic Photovoltaics
The compound has been investigated as a potential electron donor material in organic photovoltaic devices. Its ability to form stable charge transfer complexes with fullerene derivatives was highlighted in recent research, showing promise for enhancing solar cell efficiency .
Dye-Sensitized Solar Cells
Research indicates that this compound can be used as a sensitizer in dye-sensitized solar cells (DSSCs). Its strong absorption in the visible spectrum allows for effective light harvesting, contributing to improved energy conversion efficiencies .
Data Tables
Case Study 1: Anticancer Mechanism Investigation
A detailed investigation into the anticancer properties was conducted using MCF-7 breast cancer cells. The study revealed that treatment with varying concentrations of the compound led to a dose-dependent decrease in cell viability, with significant morphological changes indicative of apoptosis observed via microscopy.
Case Study 2: Antimicrobial Efficacy Assessment
In a controlled laboratory setting, the antimicrobial efficacy of the compound was tested against clinical isolates of Staphylococcus aureus. The results indicated that at a concentration of 50 μg/mL, the compound produced an inhibition zone of 15 mm, showcasing its potential as an antimicrobial agent.
Chemical Reactions Analysis
2.1. Imine Hydrolysis
The Schiff base undergoes hydrolysis under acidic or basic conditions to regenerate the primary amine and 3-methylbenzaldehyde :Conditions :
Applications : Reversible imine formation is critical for dynamic combinatorial chemistry .
2.2. Reduction of the Imine Group
The imine can be reduced to a secondary amine using borohydrides or catalytic hydrogenation:Conditions :
Applications : Stabilizes the compound for biological studies .
2.3. Cyano Group Hydrolysis
The nitrile group undergoes hydrolysis to form a carboxylic acid or amide :Conditions :
Applications : Facilitates derivatization for material science .
2.4. Electrophilic Substitution
The pyrrole ring’s electron-rich nature allows electrophilic attacks, though steric hindrance from diphenyl groups limits reactivity to specific positions:
| Reaction | Reagent | Position | Product |
|---|---|---|---|
| Nitration | HNO3/H2SO4 | C3 (limited) | 3-Nitro derivative (low yield) |
| Sulfonation | SO3/H2SO4 | C3 | 3-Sulfo derivative |
| Halogenation | Br2/FeBr3 | C3 | 3-Bromo derivative |
Challenges : Bulkier substituents (e.g., diphenyl) reduce regioselectivity .
Metal Complexation
The imine nitrogen and cyano group act as bidentate ligands for transition metals:
| Metal Ion | Complex Structure | Application |
|---|---|---|
| Cu(II) | Octahedral geometry (N-imine, CN ligands) | Catalysis |
| Fe(III) | Tetrahedral coordination | Magnetic materials |
Conditions : Reaction with metal salts (e.g., CuCl2, FeCl3) in ethanol (RT, 1 h) .
Biological Activity and Derivatization
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomer: 1-Butyl-2-[(E)-[(2-Methylphenyl)Methylidene]Amino]-4,5-Diphenyl-1H-Pyrrole-3-Carbonitrile
This positional isomer substitutes the 3-methylphenyl group with a 2-methylphenyl moiety.
Thienyl-Substituted Analog: 1-Butyl-4,5-Diphenyl-2-[(E)-(2-Thienylmethylidene)Amino]-1H-Pyrrole-3-Carbonitrile
Replacing the phenyl group with a thiophene ring (C26H23N3S, molar mass 409.55 g/mol) introduces sulfur-based aromaticity, which may enhance electronic delocalization and alter UV-Vis absorption properties. Thiophene’s electron-rich nature could also modify binding affinity in coordination chemistry or biological targets compared to the phenyl analog .
Electron-Deficient Derivative: 1-Butyl-2-[(E)-[(4-Chloro-3-Nitrophenyl)Methylidene]Amino]-4,5-Diphenyl-1H-Pyrrole-3-Carbonitrile
The 4-chloro-3-nitrophenyl substituent introduces strong electron-withdrawing groups, likely increasing the compound’s oxidative stability and acidity of the imino proton. Safety data for this derivative (e.g., P210: “Keep away from heat/sparks/open flames”) suggest heightened reactivity due to nitro groups, necessitating stricter handling protocols compared to the methyl-substituted target compound .
Chromene-Based Analog: 2-Amino-5-Hydroxy-4-(4-Methylphenyl)-4H-Chromene-3-Carbonitrile
The chromene ring system confers distinct photophysical properties, such as fluorescence, which pyrroles may lack. Its melting point (223–227°C) and IR data (νCN = 2,204 cm⁻¹) provide benchmarks for comparing thermal stability and functional group behavior across heterocycles .
Data Table: Key Attributes of Comparative Compounds
Q & A
Q. What are the common synthetic routes for this compound, and what key reaction conditions influence yield?
The synthesis typically involves multi-step organic reactions, such as condensation of amines with carbonyl derivatives. For example:
- Step 1 : Formation of the pyrrole core via cyclization reactions using precursors like substituted pyrrole intermediates.
- Step 2 : Introduction of the imine group [(E)-3-methylbenzylidene] via Schiff base formation, requiring anhydrous conditions and catalysts like acetic acid or Lewis acids .
- Key conditions : Solvent choice (e.g., ethanol/water mixtures for optimal polarity), temperature control (60–80°C for imine stability), and catalysts (e.g., p-toluenesulfonic acid) to enhance reaction efficiency. Yields are sensitive to stoichiometric ratios and reaction time .
Q. What spectroscopic techniques are critical for characterizing this compound?
- IR spectroscopy : Identifies functional groups (e.g., –CN stretch at ~2,204 cm⁻¹, –NH₂ at ~3,464 cm⁻¹) .
- NMR spectroscopy : Confirms structural integrity (e.g., aromatic proton signals for phenyl groups, imine proton at δ ~8.5 ppm) .
- LCMS/APCI : Determines molecular weight and fragmentation patterns (e.g., [M]⁻ ion matching theoretical mass) .
Q. What purification techniques are recommended, and how do solvent choices impact crystallization?
- Column chromatography : Separates intermediates using silica gel and gradients of ethyl acetate/hexane.
- Recrystallization : Ethanol/water mixtures (3:1 v/v) are effective for high-purity crystals due to controlled polarity and solubility .
Advanced Research Questions
Q. How can computational methods like quantum chemical calculations enhance synthesis design?
Computational tools (e.g., density functional theory) predict reaction pathways and transition states, reducing trial-and-error experimentation. For example:
- Reaction path search : Identifies energetically favorable routes for imine formation and pyrrole cyclization.
- Solvent effects : COSMO-RS models simulate solvent interactions to optimize dielectric environments .
- Feedback loops : Experimental data refine computational parameters, improving predictive accuracy for reaction yields .
Q. How do statistical experimental design (DoE) methods optimize reaction parameters?
- Factorial designs : Screen variables (e.g., temperature, solvent ratio, catalyst loading) to identify critical factors.
- Response surface methodology (RSM) : Models nonlinear relationships (e.g., maximizing yield at 75°C with 1.2 eq. catalyst).
- Example : A Central Composite Design (CCD) reduced optimization trials by 40% while achieving >85% yield in imine formation .
Q. What strategies address contradictions in biological activity data for pyrrole-carbonitrile derivatives?
- Purity validation : Use HPLC (>95% purity) to rule out impurities affecting bioassays .
- Stereochemical analysis : Circular dichroism (CD) or X-ray crystallography confirm E/Z isomerism in the imine group, which impacts receptor binding .
- Assay standardization : Replicate studies under controlled conditions (pH, temperature) to minimize variability .
Q. How does the electronic structure of the imine moiety affect photophysical properties?
- TD-DFT calculations : Predict absorption/emission spectra by analyzing HOMO-LUMO gaps. The electron-withdrawing –CN group stabilizes the excited state, enhancing fluorescence .
- Substituent effects : Electron-donating groups (e.g., –OCH₃) on the benzylidene ring redshift absorption maxima .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
